The compound known as PKR inhibitor, negative control is a small molecule used primarily in research settings to study the biological activity of Protein Kinase R (PKR). This inhibitor is recognized for its role in controlling phosphorylation and dephosphorylation processes within cellular systems. The chemical structure of this compound is represented by the formula , and it is classified under the CAS number 852547-30-9. It serves as a negative control in experiments involving PKR inhibitors, demonstrating inactivity in inhibiting RNA-induced PKR autophosphorylation at concentrations greater than 100 µM .
The molecular structure of PKR inhibitor, negative control, consists of a complex arrangement featuring multiple halogen atoms and functional groups that contribute to its biological activity. The chemical formula indicates the presence of three chlorine atoms, which are critical for its interaction with biological targets. The structure includes a 5-chloro-3-(3,5-dichloro-4-hydroxybenzylidene)-1,3-dihydro-indol-2-one backbone . This specific arrangement allows for effective binding to PKR without exhibiting inhibitory effects.
In terms of chemical reactions, PKR inhibitor, negative control does not participate in significant reactions that lead to the inhibition of PKR activity. Its primary role is as a control compound in experimental setups where active inhibitors are being tested. The lack of reactivity in terms of inhibiting PKR autophosphorylation (IC50 > 100 µM) underscores its function as a baseline comparator rather than an active participant in biochemical pathways .
The mechanism of action for PKR inhibitor, negative control is straightforward: it does not inhibit the activity of PKR or affect downstream signaling pathways associated with this kinase. Unlike active PKR inhibitors that bind to the ATP-binding site and block autophosphorylation, this negative control compound fails to engage with PKR effectively. As such, it serves to validate results obtained from experiments using potent PKR inhibitors by providing a clear contrast in outcomes .
These properties highlight its compatibility with various laboratory techniques while ensuring minimal interference during experimental procedures.
PKR inhibitor, negative control finds its primary application in scientific research as a benchmark for assessing the efficacy of genuine PKR inhibitors. It is particularly useful in studies involving:
The double-stranded RNA-dependent protein kinase (PKR) is a master regulator of cellular defense mechanisms. As a pattern recognition receptor, PKR detects viral dsRNA—a hallmark of viral replication—leading to its dimerization and autophosphorylation at Thr446/Thr451 residues [9] [10]. Activated PKR exerts antiviral effects primarily through:
Beyond virology, PKR dysregulation contributes to cancer (e.g., survival pathway activation) and neurodegeneration (e.g., tau hyperphosphorylation in Alzheimer’s disease) [2] [6]. Its dual roles necessitate precise experimental tools to dissect context-specific functions.
Table 1: Key Biological Functions of PKR
Cellular Process | PKR-Mediated Mechanism | Functional Outcome | |
---|---|---|---|
Antiviral Defense | eIF2α phosphorylation | Viral translation suppression | |
Inflammation | IKK/NF-κB activation | Cytokine production | |
Apoptosis | FADD/caspase-8 induction | Cell death during chronic stress | |
Neurodegeneration | Tau phosphorylation (Thr181, Ser396) | Microtubule destabilization | [6] [7] [10] |
Negative controls are indispensable for validating PKR inhibitor specificity due to:
For example, in cancer studies, PKR knockdown induced apoptosis, but confirmation required inactive analogs to exclude nonspecific cytotoxicity [2]. Similarly, neurodegenerative research used negative controls to distinguish PKR-specific tau phosphorylation from broad kinase activation [6].
Early PKR inhibitors (e.g., 2-aminopurine) lacked specificity, spurring development of targeted compounds:
The negative control 5-Chloro-3-(3,5-dichloro-4-hydroxybenzylidene)-1,3-dihydro-indol-2-one (CAS 852547-30-9) emerged as a gold standard due to its inability to inhibit PKR autophosphorylation (IC₅₀ >100 µM) despite sharing core scaffolds with active inhibitors [4].
Table 2: Evolution of PKR-Targeting Compounds
Era | Compound Class | Specificity Limitation | Control Advance | |
---|---|---|---|---|
1990s | Nucleotide analogs (2-AP) | Broad kinase inhibition | None | |
2000s | Oxindole-based (C16) | Moderate selectivity | Paired inactive isomer (e.g., (−)C16) | |
2010s | Imidazole-oxindoles | Improved PKR binding | Engineered non-ATP-competitive analogs | [4] [7] [9] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0